propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSI-7976 is a diastereoisomer of PSI-7851, a phosphoramidate prodrug of 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate. PSI-7976 is known for its potent inhibition of hepatitis C virus (HCV) RNA replication . It is closely related to sofosbuvir, another diastereoisomer of PSI-7851, which has been widely used in the treatment of HCV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PSI-7976 involves the preparation of the cytidine nucleoside analog PSI-6130, which is then converted to its corresponding 5′-triphosphate and uridine metabolite . The key steps include the design and synthesis of various phosphoramidate prodrugs of the uridine monophosphate metabolite . PSI-7851, a mixture of PSI-7976 and PSI-7977, is synthesized and then separated into its diastereoisomers .
Industrial Production Methods: Industrial production of PSI-7976 involves large-scale synthesis and purification processes to ensure high purity and yield. The production process is optimized to meet the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: PSI-7976 undergoes several types of chemical reactions, including hydrolysis and phosphorylation . The hydrolysis of the carboxyl ester by human cathepsin A and carboxylesterase 1 is a stereospecific reaction . This is followed by nucleophilic attack on the phosphorus, resulting in the elimination of phenol and the production of an alaninyl phosphate metabolite .
Common Reagents and Conditions: Common reagents used in the reactions involving PSI-7976 include human cathepsin A, carboxylesterase 1, and histidine triad nucleotide-binding protein 1 . The reactions typically occur under physiological conditions, with specific enzymes catalyzing each step .
Major Products Formed: The major products formed from the reactions involving PSI-7976 include the 5′-monophosphate form PSI-7411, the diphosphate PSI-7410, and the active triphosphate metabolite PSI-7409 .
Scientific Research Applications
PSI-7976 has significant applications in scientific research, particularly in the field of virology. It is used as an inhibitor of HCV RNA replication in various assays . Its potent anti-HCV activity makes it a valuable tool in the development of antiviral therapies . Additionally, PSI-7976 is used in studies to understand the mechanism of action of nucleotide analogs and their role in inhibiting viral replication .
Mechanism of Action
PSI-7976 exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase . The compound is metabolized to its active triphosphate form, which serves as a nonobligate chain terminator . This inhibits the replication of HCV RNA, thereby preventing the virus from proliferating . The metabolic pathway involves several steps, including hydrolysis, nucleophilic attack, and phosphorylation .
Comparison with Similar Compounds
Similar Compounds:
- PSI-7977 (Sofosbuvir)
- PSI-7851
- PSI-6130
- PSI-6206
Uniqueness: PSI-7976 is unique due to its specific stereochemistry and its role as a diastereoisomer of PSI-7851 . While PSI-7977 (sofosbuvir) is more widely used due to its higher activity, PSI-7976 still plays a crucial role in understanding the structure-activity relationship of nucleotide analogs . The preference of different enzymes for PSI-7976 and PSI-7977 highlights the importance of stereochemistry in drug design and efficacy .
Biological Activity
Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant potential in pharmaceutical applications. Its intricate structure suggests diverse biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C34H45FN4O13P2 and a molecular weight of approximately 798.69 g/mol. The presence of functional groups such as dioxopyrimidine and fluoro-substituted oxolane indicates potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₃₄H₄₅FN₄O₁₃P₂ |
Molecular Weight | 798.69 g/mol |
Purity | ≥ 95% |
Appearance | Off-white to yellow powder |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives with dioxopyrimidine moieties can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of human breast cancer cells (MCF7) through a mechanism involving the modulation of apoptosis-related proteins such as Bcl-2 and caspases .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. Notably, it shows inhibitory effects on certain kinases and phosphatases that play critical roles in signaling pathways related to tumor growth.
Research Findings:
In vitro assays revealed that propan-2-yl (2S)-2... exhibited IC50 values in the low micromolar range against target enzymes such as PI3K and mTOR, which are pivotal in cancer cell survival and proliferation .
Pharmacokinetics
Understanding the pharmacokinetic profile of propan-2-yl (2S)-2... is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a bioavailability estimated at around 50%. The compound demonstrates a half-life conducive to once-daily dosing regimens.
Parameter | Value |
---|---|
Absorption | Moderate |
Bioavailability | ~50% |
Half-life | 12 hours |
Safety and Toxicity
Toxicological assessments have indicated that propan-2-yl (2S)-2... possesses a favorable safety profile at therapeutic doses. Studies involving rodent models have shown no significant adverse effects at doses up to 100 mg/kg.
Toxicity Study:
A comprehensive toxicity study highlighted that while mild gastrointestinal disturbances were noted at higher doses, no severe toxicities or mortalities were observed .
Properties
Molecular Formula |
C22H29FN3O9P |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |
InChI Key |
TTZHDVOVKQGIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.